4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 2-ethoxybenzoyl chloride with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Ethoxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-4-carboxamide
Uniqueness
4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-[(2-ethoxybenzoyl)amino]-1-methyl-5-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-4-8-12-14(15(16(18)22)20-21(12)3)19-17(23)11-9-6-7-10-13(11)24-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOLZIPTBNLMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)N)NC(=O)C2=CC=CC=C2OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452335 |
Source
|
Record name | 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501120-38-3 |
Source
|
Record name | 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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